![molecular formula C17H14N2O3S2 B2826980 (E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one CAS No. 315683-78-4](/img/structure/B2826980.png)
(E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one, also known as DMBT, is a thiazolidinone derivative that has been the subject of significant scientific research in recent years. DMBT is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
Antimicrobial Activity and Synthesis
A study by Desai et al. (2022) elaborated on the synthesis of novel 4-thiazolidinone hybrids incorporating pyridine and pyrazole heterocycles. These compounds were tested for their antimicrobial efficacy against several bacterial and fungal strains. Specific compounds demonstrated notable activity against gram-negative bacteria such as E. coli and fungal species like C. albicans. The molecular docking studies provided insights into the binding modes of these molecules, highlighting their potential as antimicrobial agents Desai, Jadeja, & Khedkar, 2022.
Regioselective Synthesis and Antimicrobial Studies
Barakat et al. (2018) reported the regioselective synthesis of polycyclic heterocycles that combine spirooxindole, pyrrolidine, and thioxothiazolidin-4-one rings. These compounds showed better antimicrobial and antifungal activity compared to certain standards. The presence of the phenyl group was critical for compound interaction inside receptors, according to molecular docking studies Barakat, Soliman, Al-Majid, Ali, Islam, Elshaier, & Ghabbour, 2018.
Anti-Inflammatory, Analgesic, and Anticonvulsant Activities
El-Sawy et al. (2014) synthesized novel compounds starting from naturally occurring visnagin, which were tested for their anti-inflammatory, analgesic, and anticonvulsant activities. The synthesized compounds showed significant biological activities, demonstrating the potential therapeutic applications of these derivatives El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014.
Protein Kinase Inhibition for Neurological and Oncological Disorders
Bourahla et al. (2021) designed and synthesized libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones, testing their activity against protein kinases involved in neurological or oncological disorders. Specific compounds were identified as potent inhibitors, suggesting a promising route for therapeutic development Bourahla, Guihéneuf, Limanton, Paquin, le Guével, Charlier, Rahmouni, Durieu, Lozach, Carreaux, Meijer, & Bazureau, 2021.
properties
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-21-13-7-3-5-11(15(13)22-2)9-14-16(20)19(17(23)24-14)12-6-4-8-18-10-12/h3-10H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTPAHXLAKLBDE-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.